REACTION_SMILES
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[C:1](#[N:2])[c:3]1[c:4]([Cl:18])[n:5][c:6]([Cl:17])[cH:7][c:8]1-[c:9]1[c:10]([CH3:16])[cH:11][c:12]([F:15])[cH:13][cH:14]1.[CH2:19]1[CH2:20][S:21][CH2:22][CH2:23][NH:24]1.[CH3:25][OH:26]>>[C:1](#[N:2])[c:3]1[c:4]([Cl:18])[n:5][c:6]([N:24]2[CH2:19][CH2:20][S:21][CH2:22][CH2:23]2)[cH:7][c:8]1-[c:9]1[c:10]([CH3:16])[cH:11][c:12]([F:15])[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)ccc1-c1cc(Cl)nc(Cl)c1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CSCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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Cc1cc(F)ccc1-c1cc(N2CCSCC2)nc(Cl)c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |